N-(3-CHLORO-2-METHYLPHENYL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE
Description
N-(3-Chloro-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative with the molecular formula C₁₇H₁₇Cl₂NO₂ and a molecular weight of 338.23 g/mol . Its structure features dual chloro substituents on aromatic rings: a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy moiety linked via an ether bond. Key physicochemical properties include a high logP (5.49), indicating significant lipophilicity, and a polar surface area of 29.92 Ų, suggesting moderate solubility in aqueous environments . This compound’s steric and electronic profile positions it as a candidate for agrochemical or pharmaceutical applications, particularly in herbicidal or auxin-like activities.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-13(8-11(2)17(10)19)22-9-16(21)20-15-6-4-5-14(18)12(15)3/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWYXNGEMJEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chloroacetamide Herbicides
Herbicides like alachlor (logP = 3.09) and pretilachlor (logP = 4.02) share the chloroacetamide core but differ in substituents (Table 2). Alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility, whereas the target compound’s bulky aromatic groups may reduce leaching but increase environmental persistence due to higher logP (5.49) .
Table 2. Comparison with Chloroacetamide Herbicides
Benzothiazole-Based Acetamides
Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () replace the phenoxy group with a benzothiazole ring. herbicidal) .
Key Research Findings
- Auxin-like Activity: Structural optimization of the phenoxy group (e.g., 4-chloro-3,5-dimethyl in compound 602) enhances receptor binding compared to simpler chloro-substituted analogs .
- Herbicidal Potential: The target compound’s high logP suggests greater membrane permeability than alachlor but may require formulation adjustments to mitigate soil adsorption .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) improve stability but may limit interaction with certain enzyme active sites.
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